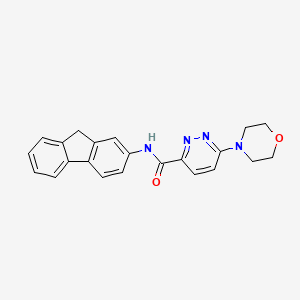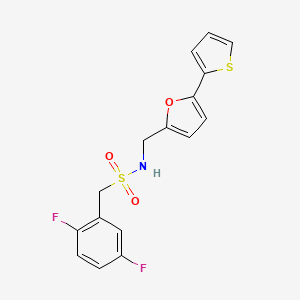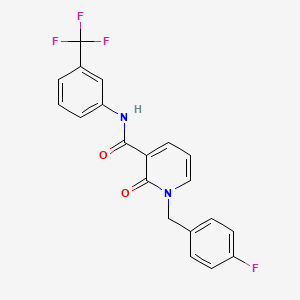
N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that features a fluorenyl group, a morpholine ring, and a pyridazine carboxamide moiety
Mechanism of Action
Target of Action
Fluorene derivatives have been known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects .
Mode of Action
It’s worth noting that fluorene derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Fluorene derivatives have been associated with various biochemical pathways, particularly those involved in cancer and microbial infections .
Result of Action
Fluorene derivatives have been reported to exhibit various biological effects, including anticancer and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the fluorenyl precursor, which is then reacted with a morpholine derivative under controlled conditions to form the intermediate. This intermediate is further reacted with a pyridazine carboxamide derivative to yield the final product. The reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include fluorenone derivatives, reduced amine derivatives, and substituted morpholine derivatives.
Scientific Research Applications
N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-2-yl)-1-phenylmethanimine
- N-(7-nitro-9H-fluoren-2-yl)-1-phenylmethanimine
- 9H-fluoren-2-yl isocyanate
Uniqueness
N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a fluorenyl group, a morpholine ring, and a pyridazine carboxamide moiety. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(20-7-8-21(25-24-20)26-9-11-28-12-10-26)23-17-5-6-19-16(14-17)13-15-3-1-2-4-18(15)19/h1-8,14H,9-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUVMFUVFAJMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2458940.png)
![Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2458944.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)

![2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2458951.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2458952.png)

![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)

![2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2458958.png)
![4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458959.png)


![(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2458962.png)
